molecular formula C15H24N2O3S B404835 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol CAS No. 331845-77-3

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B404835
CAS No.: 331845-77-3
M. Wt: 312.4g/mol
InChI Key: WQDXSPXPVSPLCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.4 g/mol This compound features a piperazine ring substituted with a mesitylsulfonyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The process can be summarized as follows:

    Step 1: Mesitylsulfonyl chloride reacts with piperazine in the presence of a base.

    Step 2: The resulting intermediate is then reacted with ethanol to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The mesitylsulfonyl group can be reduced to a mesityl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of mesitylsulfonylpiperazine carboxylic acid.

    Reduction: Formation of mesitylpiperazine ethanol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The mesitylsulfonyl group may enhance the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethanol moiety can facilitate solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethanol
  • 2-(4-(4-Chlorophenyl)piperazin-1-yl)ethanol
  • 2-(4-(4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol

Uniqueness

2-(4-(Mesitylsulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-12-10-13(2)15(14(3)11-12)21(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDXSPXPVSPLCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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